
2-Amino-2-methylpropane-1-sulfonic acid
Übersicht
Beschreibung
2-Amino-2-methylpropane-1-sulfonic acid is a compound that falls within the category of aminosulfonic acids, which are known for their various applications in chemical synthesis and biological systems. The compound's structure is characterized by the presence of an amino group and a sulfonic acid group attached to a 2-methylpropane moiety. This structure is indicative of its potential reactivity and utility in various chemical reactions, particularly in the synthesis of heterocyclic compounds and as a catalyst or intermediate in organic transformations.
Synthesis Analysis
The synthesis of related aminosulfonic acids has been demonstrated through various methods. For instance, 1,1-aminopropanesulfonic acid was synthesized by adding ammonium bisulfite to propanal, which suggests a potential route for synthesizing 2-amino-2-methylpropane-1-sulfonic acid through similar sulfonation reactions . Additionally, the synthesis of 2-amino-4H-chromenes was catalyzed by sulfonic acid-functionalized MIL-101(Cr), indicating that sulfonic acid derivatives can be used as catalysts in multicomponent condensation reactions .
Molecular Structure Analysis
The molecular structure of aminosulfonic acids has been studied using various analytical techniques. For example, the crystal structure of N-methylaminomethanesulfonic acid was determined, revealing the presence of zwitterions and hydrogen-bonded chains . This information provides insight into the potential structural characteristics of 2-amino-2-methylpropane-1-sulfonic acid, which may also form zwitterionic structures and engage in hydrogen bonding due to the presence of both amino and sulfonic acid functional groups.
Chemical Reactions Analysis
Aminosulfonic acids participate in a variety of chemical reactions. The reaction of β-iminoalcohols with sulfur dioxide to produce (±)-(2-hydroxyalkylamino)phenyl(isopropyl)methanesulfonic acids demonstrates the reactivity of amino groups in the presence of sulfonic acid derivatives . Furthermore, the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines showcases the versatility of sulfonamides in generating functionalized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminosulfonic acids are influenced by their molecular structure. The presence of both amino and sulfonic acid groups contributes to their solubility in water and their ability to form salts and zwitterions. The crystal structures of these compounds provide valuable information about bond lengths and the effects of deprotonation and hydrogen bonding on their properties . These characteristics are essential for understanding the behavior of 2-amino-2-methylpropane-1-sulfonic acid in various environments and its potential applications in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
- Heavy Metal and Dye Removal : A study by Mondal et al. (2019) details the use of a starch-g-tetrapolymer hydrogel, incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS), for the removal of heavy metals like Bi(III) and Hg(II), as well as dyes such as brilliant green-crystal violet from water sources. This hydrogel demonstrated significant adsorption capacities and recyclability, highlighting its potential for environmental remediation (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).
Industrial Applications
- Oil-Gas Exploitation and Water Treatment : Zhang Hong (2006) reviewed the properties and preparation of AMPS, noting its applications in industries like oil-gas exploitation and the water treatment sector. The homopolymers or copolymers of AMPS are valued for their heat resistance, salt tolerance, and shear resistance, which are crucial in solving complex problems in oil-gas field exploitation (Zhang Hong, 2006).
Polymer Chemistry
- Copolymers for Various Uses : Bray et al. (2017) discuss the use of AMPS in the synthesis of homopolymers and block copolymers through reversible addition fragmentation chain transfer (RAFT) polymerization. These copolymers find utility in numerous industrial applications due to their defined structures and properties (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).
Sensing Technology
- Humidity Sensors : Sakai et al. (1987) created a humidity sensor using a microporous polyethylene film grafted with 2-acrylamido-2-methylpropane sulfonic acid. This sensor demonstrated long-term stability and resistance to water, showing promise for applications in environmental monitoring and control systems (Sakai, Rao, Sadaoka, & Matsuguchi, 1987).
Enhanced Oil Recovery
- Sulfonate Copolymers for Oil Recovery : Gou et al. (2015) synthesized novel imidazoline-based sulfonate copolymers, incorporating AMPS, for enhanced oil recovery. These copolymers showed superior thermal stability and high-temperature tolerance, making them suitable for use in challenging oil recovery environments (Gou, Luo, Liu, Xia, Jing, Zhang, Li, Li, & Guo, 2015).
Biomedical Engineering
- Fluorescent Terpolymers for Bio-Imaging : Dutta et al. (2020) synthesized fluorescent terpolymers using 2-acrylamido-2-methylpropane sulfonic acid for selective Cr(III) sensors and bio-imaging applications. These terpolymers, suitable for fluorescence imaging of human osteosarcoma cancer cells, demonstrate the potential of AMPS-based polymers in medical diagnostics (Dutta, Mahapatra, Deb, Mitra, Dutta, Chattopadhyay, Banerjee, Sil, Maiti, & Singha, 2020).
Other Applications
- Ion Exchange Voltammetry : Rastogi, Ganesan, and Krishnamoorthi (2012) utilized a copolymer of 2-acrylamido-2-methylpropane sulfonic acid for ion exchange voltammetry in electroanalysis of biologically important molecules, highlighting its analytical applications (Rastogi, Ganesan, & Krishnamoorthi, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-2-methylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,5)3-9(6,7)8/h3,5H2,1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNNATGSBCVJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449117 | |
| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylpropane-1-sulfonic acid | |
CAS RN |
86311-35-5 | |
| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



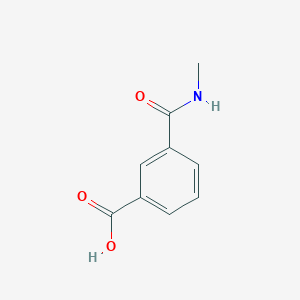

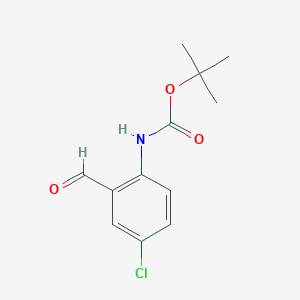
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
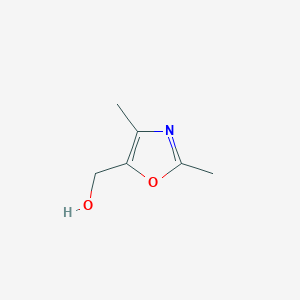

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)

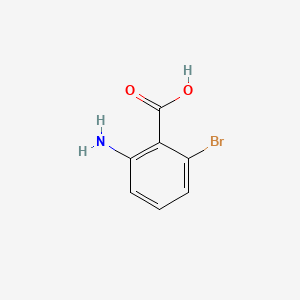

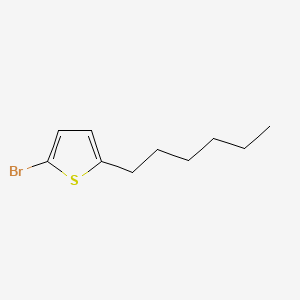

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)
